molecular formula C16H17ClN2O3S2 B2708272 5-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 952965-27-4

5-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2708272
CAS RN: 952965-27-4
M. Wt: 384.89
InChI Key: KSVDMZNEXPELEF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as CMPD101, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Cerebrovascular and Anticonvulsant Activities

Cerebrovasodilatation through Selective Inhibition : A series of thiophene-2-sulfonamides, including those with arylthio, arylsulfinyl, and arylsulfonyl modifications, demonstrated significant anticonvulsant activities. Specifically, sulfones with halo substituents, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed potent anticonvulsant properties and selectively increased cerebral blood flow without inducing significant diuresis (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

Facile Synthesis and Urease Inhibition : Thiophene sulfonamide derivatives synthesized via Suzuki cross-coupling reactions exhibited urease inhibition and hemolytic activities. The pattern of substitution and electronic effects of functional groups significantly influenced their activities. Specifically, a compound demonstrated high urease inhibition activity, suggesting potential applications in addressing conditions associated with urease activity (Noreen et al., 2017).

Antimicrobial and Antiviral Activities

Synthesis and Antiviral Activity : Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds exhibiting anti-tobacco mosaic virus activity. These findings indicate the potential of sulfonamide derivatives in developing new antiviral agents (Chen et al., 2010).

Catalysis and Chemical Synthesis

Catalytic Carbonylation and Structural Reactivity : The study of various sulfonamide derivatives in catalytic carbonylations highlighted the influence of structural properties on reactivities. This research provides insights into the design and synthesis of new compounds through catalytic processes, which can be essential for developing pharmaceuticals and materials (Besenyei et al., 2001).

properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-11-5-6-12(10-13(11)19-9-3-2-4-15(19)20)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVDMZNEXPELEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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